molecular formula C10H18O B1143610 p-Menth-1-en-9-ol CAS No. 13835-75-1

p-Menth-1-en-9-ol

Cat. No.: B1143610
CAS No.: 13835-75-1
M. Wt: 154.24932
Attention: For research use only. Not for human or veterinary use.
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Description

p-Menth-1-en-9-ol: is an organic compound with the molecular formula C10H18O . It is a monoterpenoid alcohol, which is a type of terpene. This compound is known for its pleasant minty aroma and is commonly found in essential oils. It is used in various applications, including flavoring, fragrances, and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemoenzymatic Preparation: One of the methods to prepare p-Menth-1-en-9-ol involves the chemoenzymatic approach. This method utilizes lipase-mediated acetylation to separate diastereoisomeric forms of the compound.

    Industrial Production Methods: Industrially, this compound can be synthesized from carvone, a naturally occurring compound.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Menth-1-en-9-ol involves its interaction with various molecular targets. It primarily activates cold-sensitive receptors in the skin, leading to a cooling sensation. This effect is similar to that of menthol, which activates the TRPM8 receptors . Additionally, this compound may exhibit antimicrobial activity by disrupting microbial cell membranes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the ability to undergo various chemical transformations. Its pleasant aroma and potential biological activities make it a valuable compound in multiple fields .

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHGIAOVUPAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864841
Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity herbal aroma
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

115.00 to 116.00 °C. @ 10.00 mm Hg
Record name p-Menth-1-en-9-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.946
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18479-68-0, 13835-30-8, 13835-75-1
Record name p-Menth-1-en-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menth-1-ene-9-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menth-1-en-9-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-1-ene-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β,4-dimethylcyclohex-3-ene-1-ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTH-1-EN-9-OL
Source FDA Global Substance Registration System (GSRS)
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Record name p-Menth-1-en-9-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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